molecular formula C23H26N4O2S B11267338 N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide

N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide

Cat. No.: B11267338
M. Wt: 422.5 g/mol
InChI Key: YHLHNXRXAVJQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide is a synthetic organic compound that belongs to the class of thiazolo[3,2-A][1,3,5]triazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the thiazolo[3,2-A][1,3,5]triazin core through cyclization reactions.
  • Introduction of the dimethylphenyl groups via substitution reactions.
  • Acetylation to form the final acetamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activity. Compared to similar compounds, it may exhibit different potency, selectivity, or pharmacokinetic properties.

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-yl]acetamide

InChI

InChI=1S/C23H26N4O2S/c1-14-5-8-19(17(4)9-14)25-21(28)11-20-22(29)27-13-26(12-24-23(27)30-20)18-7-6-15(2)16(3)10-18/h5-10,20H,11-13H2,1-4H3,(H,25,28)

InChI Key

YHLHNXRXAVJQDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N3CN(CN=C3S2)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.